molecular formula C16H18N4O5 B079320 Z-His-Gly-OH CAS No. 13056-37-6

Z-His-Gly-OH

Cat. No. B079320
CAS RN: 13056-37-6
M. Wt: 346.34 g/mol
InChI Key: LMUKBPFKDIAQEY-ZDUSSCGKSA-N
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Description

Z-His-Gly-OH is a compound with the molecular formula C16H18N4O5 . It is a type of dipeptide, which are molecules made up of two amino acids linked by a single peptide bond.


Synthesis Analysis

The synthesis of Z-His-Gly-OH and similar compounds often involves the protection and deprotection of selected functional groups. This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . The synthesis process also involves the use of coupling reagents and the optimization of various parameters such as time and temperature .


Molecular Structure Analysis

The molecular weight of Z-His-Gly-OH is 346.34 . The molecular structure of Z-His-Gly-OH includes an imidazole ring, which is a part of the histidine residue .


Chemical Reactions Analysis

Z-His-Gly-OH can undergo various chemical reactions. For instance, it can be used in the functionalization of Single Walled Carbon Nanotubes (SWNTs), which can enhance their sensing properties .

Scientific Research Applications

  • Occupational Health and Safety in Green Building Construction : A study by Zhang and Mohandes (2020) proposed a Holistic Z-numbers-based Risk Management Framework (HZRMF) for identifying and controlling safety risks in green building construction projects, highlighting the potential application of Z-numbers in risk management in construction safety (Zhang & Mohandes, 2020).

  • Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : Chakraborty et al. (2012) investigated the infrared (IR) spectra of Z-Pro-Leu-Gly–OH, providing insights into the hydrogen-bonding network and gas-phase structure of such peptides. This research contributes to the understanding of peptide structures in the gas phase, relevant in biochemistry and pharmacology (Chakraborty et al., 2012).

  • Functionalization of Carbon Nanotubes : Gorshkova et al. (2021) discussed a solvent-free method for producing amino groups on the surface of carbon nanotubes using Z-Gly-OH. This method has implications in material science, particularly in the functionalization of nanomaterials (Gorshkova, Gorshkov, & Pavelyev, 2021).

  • Synthesis of Fluorogenic Transglutaminase Substrate : Wodtke et al. (2020) presented a solution-phase synthesis of the dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH. This research is significant in the study of enzymes and substrates, particularly in bioanalytical applications (Wodtke, Pietsch, & Löser, 2020).

  • Stability of Dehydropeptides : A study on the stability of dehydropeptides by English and Stammer (1978) found that the pentapeptide Z-Gly-Gly-Phe-Phe-Ala · OH and its unsaturated counterpart showed different levels of stability against enzymolysis, contributing to peptide chemistry and stability studies (English & Stammer, 1978).

  • Interaction of Zinc (II) Ion with Histidine-Containing Peptide : Ueda et al. (1985) investigated the interaction of zinc (II) ion with L-histidylglycylglycine, which has implications in the study of metal-peptide interactions, relevant in bioinorganic chemistry (Ueda, Hanaki, Yoshida, & Nakajima, 1985).

Future Directions

Future research could focus on further exploring the biological activities of Z-His-Gly-OH and its derivatives. For instance, they could be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . Additionally, Z-His-Gly-OH could potentially be used in the development of novel therapeutics .

properties

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKBPFKDIAQEY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Yokoyama, H Aiba, H Tanaka - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Glycyl-L-histidine, L-histidylglycine, glycylglycyl-L-histidine, glycyl-L-histidylglycine, and L-histidylglycylglycine were synthesized by the carbobenzoxy azide procedure. The acid …
Number of citations: 44 www.journal.csj.jp
S Shaltiel, A Patchornik - Journal of the American Chemical …, 1963 - ACS Publications
… and a third mole within 45 min., while a histidine residue in peptides,such as Z-His-Gly-OH or Z-His-Phe-NH2, absorbs 3 moles of NBS within 30 sec. For this reason, when we …
Number of citations: 57 pubs.acs.org
C Hashimoto, I Muramatsu - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
A protected sperm whale myoglobin-(57—96)-tetracontapeptide (29) was synthesized by successive condensations of three fragments, Boc–(70 —76)–OH, Boc–(62—69)–OH, and Boc…
Number of citations: 3 www.journal.csj.jp
E Farkas, I Sóvágó - Amino acids, peptides and proteins, 2006 - books.google.com
This chapter deals with the synthesis, structures, kinetics and reactivity, solution equilibria and various applications of metal complexes of amino acids and peptides, including the most …
Number of citations: 9 books.google.com

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